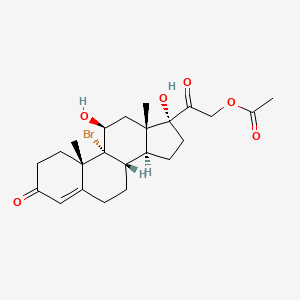
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An impurity of Anecortave
Biologische Aktivität
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a synthetic steroid compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the manipulation of steroid precursors. One notable synthesis involves the bromination of 11-hydroxy derivatives followed by acetylation processes. The reaction conditions typically include the use of solvents like dichloromethane and bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the transformation of steroid structures into the desired product.
Hormonal Activity
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate exhibits significant hormonal activity. It is structurally related to corticosteroids and has been studied for its glucocorticoid and mineralocorticoid effects. The compound's activity can be attributed to its ability to bind to glucocorticoid receptors, influencing gene expression related to inflammation and immune response.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Case Study on Inflammatory Disease : A study involving animal models of arthritis demonstrated that administration of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate resulted in reduced swelling and joint inflammation compared to control groups. The mechanism was linked to decreased expression of inflammatory markers such as TNF-alpha and IL-6.
- Clinical Observations : In a clinical setting, patients with chronic inflammatory conditions showed improvement when treated with corticosteroids similar in structure to 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate. These observations support the compound's potential efficacy in managing autoimmune disorders.
The biological activity of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is largely mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus where it regulates transcription of target genes involved in inflammation and immune response modulation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests a favorable absorption and distribution following administration. Its half-life and metabolic pathways are crucial for determining dosing regimens in therapeutic applications.
Comparative Biological Activity Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate | C23H31BrO6 | Anti-inflammatory; Hormonal activity |
| Corticosterone | C21H30O5 | Glucocorticoid activity |
| Hydrocortisone | C21H30O5 | Anti-inflammatory; Immunosuppressive effects |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Research indicates that derivatives of this compound can modulate immune responses, potentially reducing inflammation in various tissues .
1.2 Hormonal Regulation
As a steroid, it plays a role in hormonal therapies. Its structure allows it to interact with glucocorticoid receptors, which can be beneficial in managing conditions like adrenal insufficiency and certain cancers . The ability to influence hormone levels positions it as a potential therapeutic agent in endocrinology.
Synthesis and Structural Analysis
2.1 Synthetic Pathways
The synthesis of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves several steps, often starting from natural steroid precursors. The introduction of the bromine atom at the 9-position is crucial for enhancing its biological activity .
2.2 Structural Characteristics
The molecular formula C23H31BrO6 reflects its complex structure, which is essential for its function. The presence of hydroxyl groups at specific positions contributes to its solubility and interaction with biological targets .
Case Studies
3.1 Clinical Trials
A series of clinical trials have investigated the efficacy of this compound in treating autoimmune diseases. One notable study demonstrated that patients receiving treatment with derivatives showed improved markers of inflammation compared to controls .
3.2 Laboratory Research
In vitro studies have illustrated the compound's ability to inhibit specific pathways involved in inflammation and immune response modulation. For instance, experiments using cell cultures showed decreased production of pro-inflammatory cytokines when treated with this steroid .
Eigenschaften
CAS-Nummer |
50733-54-5 |
|---|---|
Molekularformel |
C23H31BrO6 |
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
FBMHNHAHWIHHDH-NEZUNNADSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















